![molecular formula C12H17NO5S B12620317 Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate CAS No. 918330-64-0](/img/structure/B12620317.png)
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is an organic compound characterized by its unique chemical structure It is a derivative of butanoic acid, featuring a sulfonamide group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate typically involves the following steps:
Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions forms the sulfonamide intermediate.
Esterification: The intermediate is then subjected to esterification with methyl butanoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The methoxybenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[(4-hydroxybenzene-1-sulfonyl)amino]butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to its analogs.
Properties
CAS No. |
918330-64-0 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-methoxyphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-11(12(14)18-3)13-19(15,16)10-7-5-9(17-2)6-8-10/h5-8,11,13H,4H2,1-3H3/t11-/m0/s1 |
InChI Key |
WPVMHKABVWEZQP-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


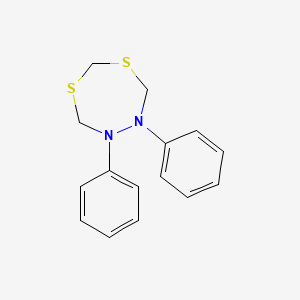
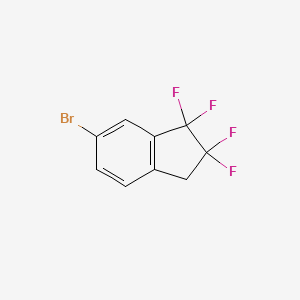
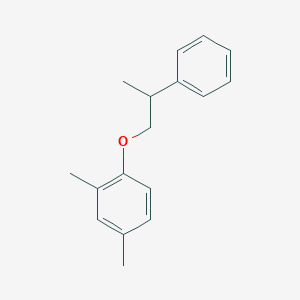
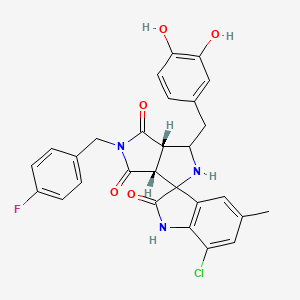
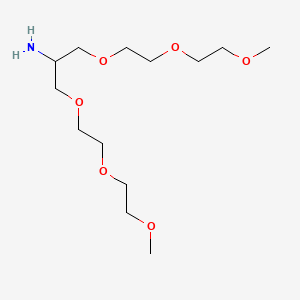
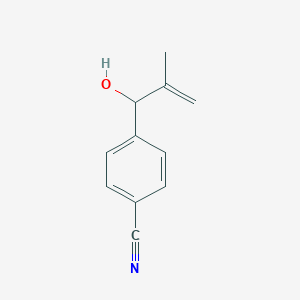
![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
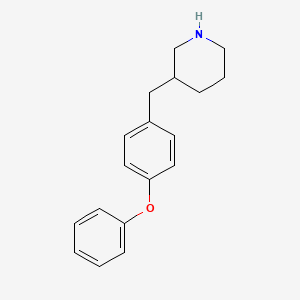



![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)

